![molecular formula C20H12F3N3O2S2 B2534981 N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-67-7](/img/structure/B2534981.png)
N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S2 and its molecular weight is 447.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activities
One significant application of derivatives similar to the specified compound is as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial for DNA synthesis and repair, making them important targets for anticancer drugs. The study by Gangjee et al. highlighted the compound's potential as a lead for the development of cancer therapeutics, given its high potency against human TS and DHFR.
Quantum Chemical Insights and Antiviral Potency
Another study provided quantum chemical insights into the structure and properties of a closely related molecule, emphasizing its potential as an antiviral agent against SARS-CoV-2 (Mary et al., 2020). Through molecular docking studies, the compound showed promising interactions with SARS-CoV-2 protease, indicating its potential utility in designing drugs to combat COVID-19.
Fluorinating Agent and Structural Analysis
Research on similar N-halogeno compounds, including their synthesis and application as fluorinating agents, provides insights into their utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks et al., 1996). The ability to selectively introduce fluorine atoms can significantly impact the physical, chemical, and biological properties of compounds, making them more suitable for drug development and other applications.
Crystal Structure and Molecular Interactions
The crystal structures of compounds similar to the query molecule reveal their molecular conformation and intramolecular interactions (Subasri et al., 2016). Understanding these structural aspects is essential for rational drug design, as it allows for the prediction of binding affinities and the optimization of interactions with biological targets.
Vibrational Spectroscopic Signatures and Pharmacokinetics
Studies on vibrational spectroscopic signatures and effects of rehybridization on similar molecules offer insights into their molecular dynamics and interactions at the quantum level. Such research supports the development of compounds with optimized pharmacokinetic properties (Mary et al., 2022). The analysis of vibrational modes can inform the design of molecules with desired stability, reactivity, and binding characteristics.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S2/c21-12-6-5-11(9-14(12)23)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-13(16)22/h1-9H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHZLAXQHMHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.